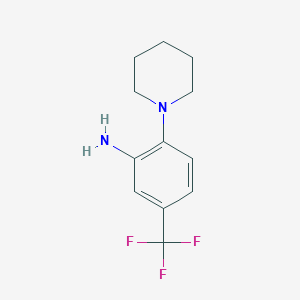









|
REACTION_CXSMILES
|
Cl.[C:2](Cl)(=[O:9])[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.C(N(CC)CC)C.ClCCl.[N:21]1([C:27]2[CH:33]=[CH:32][C:31]([C:34]([F:37])([F:36])[F:35])=[CH:30][C:28]=2[NH2:29])[CH2:26][CH2:25][CH2:24][CH2:23][CH2:22]1>O>[N:21]1([C:27]2[CH:33]=[CH:32][C:31]([C:34]([F:36])([F:37])[F:35])=[CH:30][C:28]=2[NH:29][C:2](=[O:9])[C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26]1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl.C(C1=CC=NC=C1)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5.57 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
4.45 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCCCC1)C1=C(N)C=C(C=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for half an hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
obtained
|
|
Type
|
EXTRACTION
|
|
Details
|
the resulting mixture was extracted three times with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The obtained organic layer was washed with a saturated sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (200 g, hexane/ethyl acetate=1/1) and recrystallization
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(CCCCC1)C1=C(C=C(C=C1)C(F)(F)F)NC(C1=CC=NC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.49 g | |
| YIELD: PERCENTYIELD | 86.3% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |